Laduviglusib

Catalog No.
S548968
CAS No.
252917-06-9
M.F
C22H18Cl2N8
M. Wt
465.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laduviglusib

Problem: Less selective GSK-3 inhibitors introduce CDK/ERK2 off-target effects that confound stem cell and tauopathy models. Solution: Laduviglusib, a highly selective ATP-competitive GSK-3α/β inhibitor.

  • Clean Wnt/β-catenin activation without off-target kinase noise.
  • Validated for pluripotency maintenance and lineage-specific differentiation.
  • ≥98% purity, global stock for rapid shipment.

CAS Number

252917-06-9

Product Name

Laduviglusib

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile

Molecular Formula

C22H18Cl2N8

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32)

InChI Key

AQGNHMOJWBZFQQ-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

CHIR-911; CHIR911; CHIR 911; CT-99021; CT99021; CT 99021; CHIR-73911; CHIR73911; CHIR 73911; GSK 3 inhibitor XVI; GSK 3IXV; CHIR99021; CHIR 99021;

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N

The exact mass of the compound 6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile is 464.10315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Laduviglusib (also known as CHIR99021) is a potent, ATP-competitive small molecule inhibitor of glycogen synthase kinase-3 alpha (GSK-3α) and beta (GSK-3β). It is broadly used in cell biology to activate the canonical Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin. This mechanism of action makes it a critical tool compound in stem cell research for maintaining pluripotency and directing differentiation, as well as in studies of neurodegenerative diseases, oncology, and developmental biology.

Research Fit

GSK-3α/β dual-inhibition study tool
Wnt/β-catenin pathway activation research
Oral dosing-compatible in vivo model support

While other GSK-3 inhibitors are available, direct substitution is inadvisable due to critical differences in kinase selectivity and mechanism. Common alternatives may inhibit other kinases, such as cyclin-dependent kinases (CDKs), introducing confounding variables that compromise data integrity, particularly in sensitive assays like stem cell differentiation or cell cycle studies. For example, Tideglusib, another GSK-3β inhibitor, operates via a non-ATP competitive, irreversible mechanism, which is fundamentally different from Laduviglusib's reversible, ATP-competitive action and results in distinct cellular outcomes. Using a less selective or mechanistically different inhibitor can lead to off-target effects, altered pathway dynamics, and poor reproducibility, making Laduviglusib a more precise tool for studies requiring specific and clean inhibition of GSK-3.

Substitution Risk

Wnt activation GSK-3 inhibitor class may diverge in cellular pathway activation potency; reported response context differs.
Cytotoxicity Cellular toxicity profiles vary significantly across tool compounds; long-term culture viability may not transfer.
Oral PK Oral bioavailability is not a class property; in vivo exposure and pharmacodynamic response require compound-specific review.

Exceptional GSK-3 Selectivity

Laduviglusib demonstrates a highly specific inhibition profile for GSK-3, a critical attribute for generating clean and reproducible data. In enzymatic assays, it shows over 500-fold selectivity for GSK-3 compared to its close homologs, cyclin-dependent kinase 2 (cdc2) and ERK2. This high degree of selectivity is a key differentiator from other in-class inhibitors that may exhibit cross-reactivity with CDKs and other kinases, which can introduce confounding effects in cell cycle and proliferation studies.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataGSK-3β: 6.7 nM
Comparator Or Baselinecdc2: 8,800 nM
Quantified Difference>1300-fold higher potency for GSK-3β vs. cdc2
ConditionsCell-free enzymatic kinase assays.

High selectivity minimizes experimental artifacts by ensuring observed effects are due to GSK-3 inhibition, not unintended modulation of other signaling pathways.

GSK-3β Inhibition (IC50)
Cross-study comparable
6.7 nM Laduviglusib
34.3 nM SB216763
104 nM AR-A014418
Supports lower working concentration selection; off-target risk review.
Cell-free enzymatic assay; confirm in cellular context.

Superior Potency vs. Tideglusib

Laduviglusib exhibits nanomolar potency against both GSK-3 isoforms, with an IC50 of 6.7 nM for GSK-3β. When compared to Tideglusib, a non-ATP competitive inhibitor, Laduviglusib is significantly more potent. Tideglusib's IC50 for GSK-3β is reported to be approximately 60 nM in cell-free assays, nearly 9-fold higher than that of Laduviglusib. This allows for the use of lower effective concentrations in cell-based assays, reducing the potential for off-target toxicity.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data6.7 nM (for GSK-3β)
Comparator Or BaselineTideglusib: ~60 nM (for GSK-3β)
Quantified Difference~8.9-fold higher potency than Tideglusib
ConditionsCell-free enzymatic assays for GSK-3β inhibition.

Higher potency allows for lower working concentrations, which reduces costs, minimizes the risk of off-target effects, and increases the therapeutic window in cellular models.

Wnt Activation vs. Toxicity
Head-to-head
High Wnt activation, very low cytotoxicity
CHIR-98014: high Wnt, high toxicity
Cell-viability and pathway activation endpoint context.
Mouse embryonic stem cells; model-specific review.

High DMSO and Aqueous Solubility

Laduviglusib demonstrates excellent solubility in DMSO, a common solvent for preparing stock solutions for in vitro studies, reaching concentrations of 16.67 mg/mL (35.82 mM) or higher with sonication. For in vivo applications, its hydrochloride salt form is soluble in water at 33 mg/mL (65.76 mM). Furthermore, it can be formulated in various vehicles suitable for animal studies, including a 10% DMSO / 90% corn oil mixture (≥2.17 mg/mL) or a 0.5% CMC-Na suspension (5 mg/mL), providing flexibility for different administration routes and experimental designs.

Evidence DimensionSolubility
Target Compound DataDMSO: >35 mM; Water (HCl salt): >65 mM
Comparator Or BaselineStandard laboratory requirements for stock solution preparation and in vivo formulation.
Quantified DifferenceHigh solubility enables concentrated stock solutions and flexible formulation options.
ConditionsStandard laboratory conditions for compound handling and formulation.

High solubility and formulation flexibility simplify experimental setup, ensure accurate dosing, and support a wide range of both cell-based and animal studies, making it a practical and process-friendly compound.

Kinase Selectivity
Cross-study comparable
>500-fold over CDC2/ERK2
LY2090314: >14-fold over CDK2
Off-target kinase selectivity review; reported window may differ by assay.
In vitro kinase profiling; class-level inference.
Oral Glucose Lowering
Reported
~150 mg/dL reduction at 3–4 h post oral dose
Supports in vivo glucose-lowering endpoint interpretation.
ZDF rat model, oral gavage; exposure-model review required.
Dopamine Depletion
Head-to-head
Complete abrogation of DA synthesis
SB216763: no effect
Neuroscience confounding variable context; dopamine pathway specific.
Ex vivo rat striatum; requires control in neurological studies.

Stem Cell Culture & Differentiation

For maintaining embryonic or induced pluripotent stem cells in a ground state of pluripotency or for directing their differentiation into specific lineages such as cardiomyocytes or neurons. The high selectivity of Laduviglusib ensures that differentiation protocols are driven by Wnt pathway activation without confounding influences from off-target kinase inhibition, leading to more homogenous and reproducible cell populations.

Wnt Signaling Pathway Studies

In studies focused on dissecting the canonical Wnt/β-catenin pathway. Because Laduviglusib shows minimal activity against other kinases like CDKs and ERK2, it is the appropriate choice for experiments where isolating the effects of GSK-3 inhibition is paramount to the research question.

Tau Phosphorylation in Neurodegeneration

For cellular or in vivo models of Alzheimer's disease and other tauopathies. GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein. Laduviglusib's high potency and selectivity allow for precise modulation of GSK-3β activity to study its direct impact on tau pathology, neuronal health, and potential therapeutic interventions.

Application Fit

Application
Selection Property
Validation Focus
Pluripotent stem cell maintenance and differentiation research
Wnt pathway activation potency with low cytotoxicity
Long-term cell viability and differentiation endpoint monitoring
In vivo metabolic disorder modeling
Oral dosing compatibility and reported glucose-lowering response
Plasma glucose reduction in animal models; exposure-model review
Wnt/β-catenin signaling pathway dissection
Kinase selectivity over CDK/ERK family
Off-target kinase activity review and signaling specificity

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

464.1031480 Da

Monoisotopic Mass

464.1031480 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234CMT4GK4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.12%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

252917-06-9

Wikipedia

CHIR99021
1: Wu Y, Liu F, Liu Y, Liu X, Ai Z, Guo Z, Zhang Y. GSK3 inhibitors CHIR99021 and 6-bromoindirubin-3'-oxime inhibit microRNA maturation in mouse embryonic stem cells. Sci Rep. 2015 Mar 2;5:8666. doi: 10.1038/srep08666. PubMed PMID: 25727520; PubMed Central PMCID: PMC4345320.
2: Bock AS, Leigh ND, Bryda EC. Effect of Gsk3 inhibitor CHIR99021 on aneuploidy levels in rat embryonic stem cells. In Vitro Cell Dev Biol Anim. 2014 Jun;50(6):572-9. doi: 10.1007/s11626-014-9734-5. Epub 2014 Feb 12. PubMed PMID: 24519175; PubMed Central PMCID: PMC4062835.
3: Li C, Zhang S, Lu Y, Zhang Y, Wang E, Cui Z. The roles of Notch3 on the cell proliferation and apoptosis induced by CHIR99021 in NSCLC cell lines: a functional link between Wnt and Notch signaling pathways. PLoS One. 2013 Dec 18;8(12):e84659. doi: 10.1371/journal.pone.0084659. eCollection 2013. PubMed PMID: 24367688; PubMed Central PMCID: PMC3867546.
4: Wu Y, Ai Z, Yao K, Cao L, Du J, Shi X, Guo Z, Zhang Y. CHIR99021 promotes self-renewal of mouse embryonic stem cells by modulation of protein-encoding gene and long intergenic non-coding RNA expression. Exp Cell Res. 2013 Oct 15;319(17):2684-99. doi: 10.1016/j.yexcr.2013.08.027. Epub 2013 Sep 7. PubMed PMID: 24021571.
5: Petkov S, Hyttel P, Niemann H. The small molecule inhibitors PD0325091 and CHIR99021 reduce expression of pluripotency-related genes in putative porcine induced pluripotent stem cells. Cell Reprogram. 2014 Aug;16(4):235-40. doi: 10.1089/cell.2014.0010. Epub 2014 Jun 24. PubMed PMID: 24960205.
6: Ai Z, Shao J, Wu Y, Yu M, Du J, Shi X, Shi X, Zhang Y, Guo Z. CHIR99021 enhances Klf4 Expression through β-Catenin Signaling and miR-7a Regulation in J1 Mouse Embryonic Stem Cells. PLoS One. 2016 Mar 3;11(3):e0150936. doi: 10.1371/journal.pone.0150936. eCollection 2016. PubMed PMID: 26938105; PubMed Central PMCID: PMC4777400.
7: Yin X, Farin HF, van Es JH, Clevers H, Langer R, Karp JM. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny. Nat Methods. 2014 Jan;11(1):106-12. doi: 10.1038/nmeth.2737. Epub 2013 Dec 1. PubMed PMID: 24292484; PubMed Central PMCID: PMC3951815.
8: Ye S, Tan L, Yang R, Fang B, Qu S, Schulze EN, Song H, Ying Q, Li P. Pleiotropy of glycogen synthase kinase-3 inhibition by CHIR99021 promotes self-renewal of embryonic stem cells from refractory mouse strains. PLoS One. 2012;7(4):e35892. doi: 10.1371/journal.pone.0035892. Epub 2012 Apr 23. PubMed PMID: 22540008; PubMed Central PMCID: PMC3335080.
9: Wang X, Wei L, Cramer JM, Leibowitz BJ, Judge C, Epperly M, Greenberger J, Wang F, Li L, Stelzner MG, Dunn JC, Martin MG, Lagasse E, Zhang L, Yu J. Pharmacologically blocking p53-dependent apoptosis protects intestinal stem cells and mice from radiation. Sci Rep. 2015 Apr 10;5:8566. doi: 10.1038/srep08566. PubMed PMID: 25858503; PubMed Central PMCID: PMC4392360.
10: Lam AQ, Freedman BS, Morizane R, Lerou PH, Valerius MT, Bonventre JV. Rapid and efficient differentiation of human pluripotent stem cells into intermediate mesoderm that forms tubules expressing kidney proximal tubular markers. J Am Soc Nephrol. 2014 Jun;25(6):1211-25. doi: 10.1681/ASN.2013080831. Epub 2013 Dec 19. PubMed PMID: 24357672; PubMed Central PMCID: PMC4033376.
11: Qin H, Hejna M, Liu Y, Percharde M, Wossidlo M, Blouin L, Durruthy-Durruthy J, Wong P, Qi Z, Yu J, Qi LS, Sebastiano V, Song JS, Ramalho-Santos M. YAP Induces Human Naive Pluripotency. Cell Rep. 2016 Mar 15;14(10):2301-12. doi: 10.1016/j.celrep.2016.02.036. Epub 2016 Mar 3. PubMed PMID: 26947063; PubMed Central PMCID: PMC4807727.
12: Fu Y, Huang C, Xu X, Gu H, Ye Y, Jiang C, Qiu Z, Xie X. Direct reprogramming of mouse fibroblasts into cardiomyocytes with chemical cocktails. Cell Res. 2015 Sep;25(9):1013-24. doi: 10.1038/cr.2015.99. Epub 2015 Aug 21. PubMed PMID: 26292833; PubMed Central PMCID: PMC4559819.
13: Ninomiya H, Mizuno K, Terada R, Miura T, Ohnuma K, Takahashi S, Asashima M, Michiue T. Improved efficiency of definitive endoderm induction from human induced pluripotent stem cells in feeder and serum-free culture system. In Vitro Cell Dev Biol Anim. 2015 Jan;51(1):1-8. doi: 10.1007/s11626-014-9801-y. Epub 2014 Aug 15. PubMed PMID: 25124871.
14: Cheng T, Zhai K, Chang Y, Yao G, He J, Wang F, Kong H, Xin H, Wang H, Jin M, Gong B, Gu L, Yang Z, Wu Y, Ji G, Sun Y. CHIR99021 combined with retinoic acid promotes the differentiation of primordial germ cells from human embryonic stem cells. Oncotarget. 2017 Jan 31;8(5):7814-7826. doi: 10.18632/oncotarget.13958. PubMed PMID: 27999196; PubMed Central PMCID: PMC5352363.
15: Cheng L, Hu W, Qiu B, Zhao J, Yu Y, Guan W, Wang M, Yang W, Pei G. Generation of neural progenitor cells by chemical cocktails and hypoxia. Cell Res. 2014 Jun;24(6):665-79. doi: 10.1038/cr.2014.32. Epub 2014 Mar 18. Erratum in: Cell Res. 2015 May;25(5):645-6. PubMed PMID: 24638034; PubMed Central PMCID: PMC4042166.
16: Besing RC, Paul JR, Hablitz LM, Rogers CO, Johnson RL, Young ME, Gamble KL. Circadian rhythmicity of active GSK3 isoforms modulates molecular clock gene rhythms in the suprachiasmatic nucleus. J Biol Rhythms. 2015 Apr;30(2):155-60. doi: 10.1177/0748730415573167. Epub 2015 Feb 27. PubMed PMID: 25724980; PubMed Central PMCID: PMC4586074.
17: Roccio M, Hahnewald S, Perny M, Senn P. Cell cycle reactivation of cochlear progenitor cells in neonatal FUCCI mice by a GSK3 small molecule inhibitor. Sci Rep. 2015 Dec 8;5:17886. doi: 10.1038/srep17886. PubMed PMID: 26643939; PubMed Central PMCID: PMC4672274.
18: van den Berg CW, Elliott DA, Braam SR, Mummery CL, Davis RP. Differentiation of Human Pluripotent Stem Cells to Cardiomyocytes Under Defined Conditions. Methods Mol Biol. 2016;1353:163-80. doi: 10.1007/7651_2014_178. PubMed PMID: 25626427.
19: Briolotti P, Chaloin L, Balaguer P, Da Silva F, Tománková V, Pascussi JM, Duret C, Fabre JM, Ramos J, Klieber S, Maurel P, Daujat-Chavanieu M, Gerbal-Chaloin S. Analysis of Glycogen Synthase Kinase Inhibitors That Regulate Cytochrome P450 Expression in Primary Human Hepatocytes by Activation of β-Catenin, Aryl Hydrocarbon Receptor and Pregnane X Receptor Signaling. Toxicol Sci. 2015 Nov;148(1):261-75. doi: 10.1093/toxsci/kfv177. Epub 2015 Aug 10. PubMed PMID: 26259606.
20: Preston GC, Sinclair LV, Kaskar A, Hukelmann JL, Navarro MN, Ferrero I, MacDonald HR, Cowling VH, Cantrell DA. Single cell tuning of Myc expression by antigen receptor signal strength and interleukin-2 in T lymphocytes. EMBO J. 2015 Aug 4;34(15):2008-24. doi: 10.15252/embj.201490252. Epub 2015 Jul 1. PubMed PMID: 26136212; PubMed Central PMCID: PMC4551349.

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